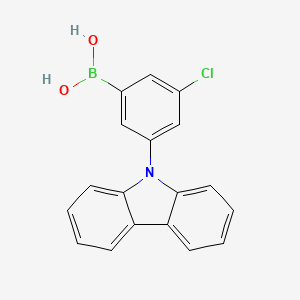

3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid

Description

Properties

IUPAC Name |

(3-carbazol-9-yl-5-chlorophenyl)boronic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13BClNO2/c20-13-9-12(19(22)23)10-14(11-13)21-17-7-3-1-5-15(17)16-6-2-4-8-18(16)21/h1-11,22-23H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDAVHBDIRPDTGJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)Cl)N2C3=CC=CC=C3C4=CC=CC=C42)(O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13BClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701207488 | |

| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

321.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2121514-63-2 | |

| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2121514-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Boronic acid, B-[3-(9H-carbazol-9-yl)-5-chlorophenyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701207488 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for the Preparation of 3 9h Carbazol 9 Yl 5 Chlorophenylboronic Acid and Analogues

Direct Borylation Strategies for Aryl Halides and Related Precursors

A primary strategy for synthesizing carbazole-substituted phenylboronic acids involves the direct borylation of an aryl halide. This "late-stage" functionalization is advantageous as it allows for the introduction of the boronic acid moiety at the end of a synthetic sequence, preserving the often-sensitive boronic acid group from harsh conditions in earlier steps. This approach would typically start from a precursor like 9-(3,5-dichlorophenyl)-9H-carbazole, where one of the chloro groups is selectively converted to a boronic acid.

Transition-Metal-Catalyzed Borylation Protocols

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the formation of carbon-boron bonds. The most prominent among these is the Miyaura borylation, a palladium-catalyzed cross-coupling reaction. researchgate.netdntb.gov.ua This method typically involves the reaction of an aryl halide or triflate with a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a palladium catalyst and a base. dntb.gov.uanih.gov

The catalytic cycle is well-understood and generally proceeds through three key steps:

Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (e.g., Ar-Cl) to form an arylpalladium(II) complex.

Transmetalation: The arylpalladium(II) complex reacts with the diboron reagent, transferring a boryl group to the palladium center and a halide to the boron reagent.

Reductive Elimination: The desired arylboronate ester is released from the palladium center, regenerating the Pd(0) catalyst for the next cycle.

Various transition metals, including nickel and copper, have also been employed to catalyze borylation reactions, sometimes offering different reactivity profiles or cost advantages. rsc.org The choice of ligand is crucial for an efficient reaction, with tailored phosphines and N-heterocyclic carbenes often used to enhance catalyst stability and activity, particularly for less reactive aryl chlorides. rsc.org The reaction conditions are generally mild, tolerating a wide array of functional groups, which is a significant advantage for complex molecule synthesis. researchgate.netorganic-chemistry.org

| Catalyst System | Borylating Agent | Base | Substrate Type | Key Features |

|---|---|---|---|---|

| PdCl₂(dppf) / dppf | Bis(pinacolato)diboron (B₂pin₂) | KOAc | Aryl Bromides, Iodides | Classic, widely used system with high functional group tolerance. dntb.gov.ua |

| Pd(dba)₂ / Ligand | Pinacolborane (HBpin) | Et₃N | Aryl Halides, Triflates | Atom-economical, uses a hydride-boron reagent. researchgate.netorganic-chemistry.org |

| NiCl₂(dppf) | Bis(pinacolato)diboron (B₂pin₂) | K₃PO₄ | Aryl Chlorides | Effective for more challenging and cost-effective aryl chloride substrates. |

| Cu(I) / Ligand | Bis(pinacolato)diboron (B₂pin₂) | NaOtBu | Aryl Iodides | Offers an alternative to palladium-based systems. |

Electrochemical Borylation Approaches

As a greener and more sustainable alternative to traditional methods, electrochemical borylation has emerged as a powerful technique. researchgate.net This approach avoids the use of transition-metal catalysts, instead utilizing an electric current to drive the carbon-boron bond formation. The reaction is typically carried out in an undivided cell with platinum or carbon electrodes. organic-chemistry.org

The mechanism involves the cathodic reduction of the aryl halide at the electrode surface. This single-electron transfer generates a highly reactive aryl radical intermediate. This radical then reacts with a suitable boron-containing species in the electrolyte solution to form the arylboronate. This method offers several advantages:

Transition-Metal-Free: It eliminates concerns about catalyst cost and potential contamination of the final product with residual metals. organic-chemistry.org

Mild Conditions: Reactions are often performed at room temperature, which is beneficial for thermally sensitive substrates. organic-chemistry.org

High Functional Group Tolerance: The radical-based mechanism is often compatible with a wide range of functional groups.

Scalability: Electrochemical methods can be readily scaled up for larger-scale synthesis. organic-chemistry.org

This strategy represents a complementary and sustainable approach for the synthesis of arylboronic esters from aryl halides.

| Feature | Transition-Metal-Catalyzed Borylation | Electrochemical Borylation |

|---|---|---|

| Catalyst | Required (e.g., Pd, Ni, Cu) | Not required (driven by electric current) |

| Key Intermediate | Organometallic species (e.g., Ar-Pd-X) | Aryl radical (Ar•) |

| Reaction Conditions | Often requires heating | Typically room temperature organic-chemistry.org |

| Environmental Impact | Concerns over metal waste and toxicity | Greener alternative, uses electricity as a "reagent" researchgate.net |

| Substrate Scope | Very broad, well-established for various halides | Demonstrated for a wide range of aryl iodides and bromides organic-chemistry.org |

Synthesis of Carbazole-Substituted Boronic Acids

An alternative synthetic philosophy involves constructing the carbazole (B46965) ring system onto a phenylboronic acid scaffold. This approach begins with a functionalized phenylboronic acid, such as one containing an amine and a halide, and builds the tricyclic carbazole structure through sequential bond-forming reactions.

Construction of the Carbazole Nucleus from Boronic Acid Precursors

This strategy hinges on the strategic use of cross-coupling and cyclization reactions to assemble the final carbazole product from simpler, boronic acid-containing building blocks.

The Chan-Lam coupling (also known as the Chan-Evans-Lam coupling) is a copper-catalyzed reaction that forms a carbon-heteroatom bond, most commonly a carbon-nitrogen bond, between a boronic acid and an amine or amide. organic-chemistry.orgthieme-connect.com This reaction is a powerful tool for N-arylation and operates under relatively mild, often aerobic, conditions. organic-chemistry.orgnih.gov

In the context of carbazole synthesis, the Chan-Lam coupling can be used to create the diarylamine intermediate necessary for the final ring closure. For example, a (halo-aminophenyl)boronic acid could be coupled with a halobenzene derivative. The resulting N-arylated product would then be primed for an intramolecular cyclization to form the carbazole ring. The reaction is tolerant of various functional groups and provides a robust method for creating the key C-N bond in the carbazole precursor. nih.govresearchgate.net One notable example from the literature shows the cross-coupling of 9H-carbazole with phenylboronic acid, demonstrating the applicability of this reaction to the carbazole system itself. nih.gov

| Component | Example Reagents | Function |

|---|---|---|

| Copper Source | Copper(II) acetate (B1210297) [Cu(OAc)₂] | Catalyst for the C-N bond formation. thieme-connect.com |

| Boron Reagent | Arylboronic Acid or Pinacol Ester | Aryl group donor. nih.gov |

| Nitrogen Source | Amine, Amide, Imidazole, Carbazole | Nucleophile for arylation. nih.gov |

| Base | Pyridine, Triethylamine, K₂CO₃ | Facilitates the reaction, often acting as a ligand. nih.gov |

| Solvent | Dichloromethane (DCM), Methanol (MeOH) | Reaction medium. nih.gov |

| Oxidant | Atmospheric Oxygen (Air) | Often serves as the terminal oxidant for the catalytic cycle. organic-chemistry.org |

Following the formation of a suitable diarylamine precursor, the final and most elegant step to form the carbazole nucleus is often an intramolecular C-H activation/arylation reaction. chim.it This modern strategy uses a transition metal catalyst, such as palladium or copper, to forge the final C-C bond that closes the third ring of the carbazole system. acs.orgbris.ac.uk

This process offers high atom economy as it avoids the need for pre-functionalization (e.g., halogenation) at the site of cyclization, instead directly utilizing a C-H bond. chim.it The general approach involves the coordination of a transition metal to the diarylamine, often assisted by a directing group, which positions the catalyst in proximity to the target C-H bond. researchgate.netnih.gov An oxidative addition/C-H activation step then forms a metallacycle, which upon reductive elimination, yields the carbazole product and regenerates the active catalyst. chim.it This powerful methodology allows for the rapid and efficient construction of complex carbazole cores from readily available starting materials. acs.orgnih.gov

Annulation and Cyclization Strategies Utilizing Boronic Acids

One of the most robust methods for carbazole synthesis involves the reductive cyclization of 2-nitrobiphenyl (B167123) derivatives, a strategy known as the Cadogan cyclization. In this approach, the requisite biphenyl (B1667301) skeleton is often assembled via a Suzuki-Miyaura cross-coupling reaction, which intrinsically relies on an arylboronic acid precursor. nih.gov

To synthesize the target compound via this route, a hypothetical pathway would begin with the Suzuki coupling of a suitably protected 2-nitro-halobenzene with (3-chloro-5-(dihydroxyboraneyl)phenyl)boronic acid. The resulting nitrobiphenyl intermediate would then undergo reductive cyclization, typically using a phosphine (B1218219) reagent like triphenylphosphine, to form the carbazole ring. This method offers high functional group tolerance and precise control over the substitution pattern on the final carbazole product.

Another relevant strategy involves radical cyclizations. While traditionally reliant on diazonium salts (Pschorr cyclization), modern methods have demonstrated that arylboronic acids can serve as precursors for aryl radicals under mild, oxidative conditions (e.g., using AgNO₃/K₂S₂O₈). nih.govacs.org This allows for the intramolecular C-C bond formation necessary to construct polycyclic scaffolds. nih.gov A synthetic design employing this logic would involve a precursor where a boronic acid is positioned appropriately to facilitate cyclization onto an adjacent aromatic ring to form the carbazole core.

| Cyclization Strategy | Key Precursor Type | Typical Reagents | Key Advantage |

|---|---|---|---|

| Cadogan Reductive Cyclization | 2-Nitrobiphenyl | P(OEt)₃ or PPh₃ | High functional group tolerance and regiocontrol. |

| Radical Cyclization | Arylboronic acid with pendant aryl group | AgNO₃ (cat.), K₂S₂O₈ | Mild, tin-free conditions, performed in water. nih.gov |

| Palladium-Catalyzed C-H Functionalization | 2-Acetaminobiphenyl | Pd(OAc)₂, O₂ | Direct C-H/C-N bond formation. nih.gov |

Introduction of the Boronic Acid Moiety onto Pre-formed Carbazole-Phenyl Scaffolds

Late-stage functionalization to introduce the boronic acid group onto the 9-(3-chlorophenyl)-9H-carbazole core is a highly convergent and attractive strategy. This approach relies on the selective activation of a specific C-H bond on the chlorinated phenyl ring.

Directed ortho-metalation (DoM) is a powerful technique for regioselective functionalization of aromatic rings. wikipedia.orgorganic-chemistry.org The strategy employs a Directed Metalation Group (DMG) that coordinates to a strong organolithium base (e.g., n-butyllithium), directing deprotonation of the adjacent ortho C-H bond. wikipedia.orguwindsor.ca The resulting aryllithium species can then be quenched with an electrophilic boron source, such as triisopropyl borate (B1201080), to install the boronic ester, which is subsequently hydrolyzed to the boronic acid.

For the 9-(3-chlorophenyl)-9H-carbazole scaffold, the nitrogen atom of the carbazole ring is not a classic DMG for the attached phenyl ring. However, if a suitable DMG were present on the carbazole ring system itself, it could potentially direct metalation. More commonly, DoM is applied to substrates with powerful DMGs like amides, carbamates, or methoxy (B1213986) groups. wikipedia.orgorganic-chemistry.org While not directly applicable to the parent scaffold without modification, this methodology remains a cornerstone of regioselective synthesis for related aromatic compounds. nih.gov

Direct borylation via electrophilic aromatic substitution (SEAr) using potent boron electrophiles like BBr₃ or BCl₃ is a known process but is typically limited to electron-rich or specifically activated aromatic systems. A more prevalent and versatile approach is the transition-metal-catalyzed C-H borylation, most notably using iridium catalysts. dumelelab.comillinois.edu

This reaction is not a classical SEAr but rather involves oxidative addition of a C-H bond to an Iridium(III) center, followed by reductive elimination to form the C-B bond. illinois.edu For a substrate like 9-(3-chlorophenyl)-9H-carbazole, the regioselectivity of iridium-catalyzed borylation is almost exclusively governed by steric hindrance. dumelelab.comillinois.edunih.gov The catalyst, typically bearing bulky ligands, will preferentially activate the most accessible C-H bond. On the 1,3-disubstituted phenyl ring, the C-H bonds are located at the 2, 4, 5, and 6 positions.

Position 2: Highly hindered, being flanked by both the bulky carbazole group and the chlorine atom.

Positions 4 and 6: Both are ortho to one substituent and para to the other, experiencing significant steric hindrance from the adjacent carbazole group.

Position 5: This position is meta to both the carbazole and chlorine substituents, making it the most sterically accessible site.

Therefore, iridium-catalyzed C-H borylation of 9-(3-chlorophenyl)-9H-carbazole is predicted to yield the desired 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid derivative with high regioselectivity. illinois.edunih.gov

Considerations for Chlorinated Arylboronic Acid Synthesis

The presence of a chlorine atom on the aromatic ring introduces specific challenges and considerations related to both reactivity and selectivity during the synthesis of the target boronic acid.

Regioselectivity in Borylation of Chlorinated Phenyl Moieties

As discussed, the primary determinant of regioselectivity in modern iridium-catalyzed C-H borylation is sterics. illinois.edu The catalyst avoids the positions immediately adjacent (ortho) to large substituents. For 1,3-disubstituted benzenes, borylation typically occurs at the C5 position, which is meta to both groups.

While sterics are dominant, electronic effects can play a secondary role. The chlorine atom is an electron-withdrawing group, which can influence the acidity of the C-H bonds, but this effect is generally overridden by the steric demands of the catalyst system. digitellinc.com In some specific cases, such as the borylation of 2-chloroaniline, unexpected para-selectivity has been observed, which was rationalized by steric shielding effects induced by intramolecular hydrogen bonding after an initial N-borylation event. nih.gov However, for the 9-(3-chlorophenyl)-9H-carbazole substrate, which lacks such a directing group, steric control is expected to be the decisive factor.

| Borylation Method | Primary Selectivity Factor | Predicted Outcome for 9-(3-chlorophenyl)-9H-carbazole |

|---|---|---|

| Iridium-Catalyzed C-H Borylation | Steric Hindrance | Highly selective for the C5 position. illinois.edunih.gov |

| Directed ortho-Metalation (DoM) | Position of Directing Group | Not directly applicable without a DMG; would borylate ortho to the DMG. wikipedia.org |

| Electrophilic Borylation (SEAr) | Electronic Activation/Directing Effects | Unlikely to be effective or selective on this deactivated ring. |

Impact of Chlorine Substitution on Reaction Outcomes

The chlorine substituent has a significant electronic and chemical impact on synthetic transformations. Aryl chlorides are notably less reactive than their bromide and iodide counterparts in many transition-metal-catalyzed reactions, including the Miyaura borylation (the reverse reaction of forming a boronic acid from an aryl halide). researchgate.netnih.gov This is due to the high bond dissociation energy of the C-Cl bond, which makes the initial oxidative addition step more difficult. researchgate.net

While this lower reactivity is a major consideration when using an aryl chloride as a coupling partner, it can be advantageous when performing C-H borylation on the chlorinated ring, as the C-Cl bond remains inert under typical iridium-catalyzed conditions. However, the electron-withdrawing nature of chlorine deactivates the aromatic ring, which can slow down reactions that rely on the ring's nucleophilicity.

In syntheses that might involve copper catalysis, such as certain chlorodeboronation or C-N coupling reactions, the presence of the chloro-substituent is generally well-tolerated. organic-chemistry.orgrsc.org Modern catalyst systems, often employing bulky, electron-rich phosphine ligands, have been specifically designed to overcome the low reactivity of aryl chlorides, enabling their effective use in a wide range of coupling reactions. researchgate.netresearchgate.net

Applications of 3 9h Carbazol 9 Yl 5 Chlorophenylboronic Acid in C C and C Heteroatom Bond Forming Reactions

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone of synthetic chemistry, enabling the efficient formation of C-C bonds. organic-chemistry.org Among these, the Suzuki-Miyaura reaction has become exceptionally popular due to its mild reaction conditions, tolerance of various functional groups, and the use of organoboron reagents that are generally stable and have low toxicity. nih.govlibretexts.org

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron compound, such as 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid, with an organic halide or triflate. beilstein-journals.org This reaction is widely used to synthesize biaryls, styrenes, and polyolefins. beilstein-journals.org The general scheme involves three key steps within a catalytic cycle: oxidative addition, transmetalation, and reductive elimination.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process that begins with a palladium(0) catalyst. beilstein-journals.org The cycle involves the palladium center alternating between its 0 and +2 oxidation states.

####### 3.1.1.1.1. Oxidative Addition

The first and often rate-determining step in the catalytic cycle is the oxidative addition of an organic halide (Ar-X) to the active Pd(0) complex. beilstein-journals.org The palladium center inserts itself into the carbon-halogen bond, breaking it and forming two new bonds with the palladium. This process oxidizes the palladium from Pd(0) to a square-planar Pd(II) species, an arylpalladium(II) halide intermediate. organic-chemistry.org The reactivity of the organic halide in this step is largely dependent on the carbon-halogen bond dissociation energy, with the general trend being I > OTf > Br >> Cl. organic-chemistry.org Electron-rich and bulky phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands on the palladium catalyst can facilitate this step by increasing the electron density at the metal center.

####### 3.1.1.1.2. Transmetalation Processes with Arylboronic Acids

Following oxidative addition, the transmetalation step occurs. In this key stage, the organic group from the boronic acid, in this case, the 3-(9H-carbazol-9-yl)-5-chlorophenyl moiety, is transferred to the palladium(II) complex, replacing the halide. organic-chemistry.org This process requires the presence of a base, which plays a crucial and multifaceted role. uobaghdad.edu.iq The base activates the boronic acid by converting it into a more nucleophilic boronate species (e.g., [ArB(OH)3]⁻). uobaghdad.edu.iq This activated boronate then reacts with the arylpalladium(II) halide complex. beilstein-journals.org Alternatively, the base can react with the palladium complex to form a palladium-hydroxo species, which then reacts with the neutral boronic acid. The exact pathway can depend on the specific reaction conditions. organic-chemistry.org This step results in a diarylpalladium(II) intermediate, bringing the two organic partners together on the metal center.

####### 3.1.1.1.3. Reductive Elimination

The final step of the catalytic cycle is reductive elimination. In this stage, the two organic groups attached to the palladium(II) center couple to form a new carbon-carbon bond, yielding the desired biaryl product. organic-chemistry.org Simultaneously, the palladium center is reduced from Pd(II) back to its original Pd(0) state, thus regenerating the active catalyst which can then re-enter the cycle. beilstein-journals.org This step is typically favored by bulky ligands, which create steric crowding around the metal center and promote the elimination of the product. organic-chemistry.org Studies using deuterium (B1214612) labeling have shown that reductive elimination generally proceeds with retention of stereochemistry. organic-chemistry.org

The success and efficiency of the Suzuki-Miyaura coupling involving this compound are highly dependent on several reaction parameters, including the choice of catalyst, ligand, base, and solvent system.

Catalyst and Ligand: Palladium precursors such as Pd(OAc)2, Pd2(dba)3, and Pd(PPh3)4 are commonly used. beilstein-journals.org The choice of ligand is critical for stabilizing the active Pd(0) species and facilitating the oxidative addition and reductive elimination steps. organic-chemistry.org Electron-rich and sterically hindered phosphine ligands (e.g., PCy3, P(t-Bu)3, SPhos, XPhos) or N-heterocyclic carbenes (NHCs) are often employed to enhance catalyst activity, particularly for less reactive aryl chlorides. nih.govresearchgate.net

Base: The base is essential for activating the boronic acid for transmetalation. uobaghdad.edu.iq Common bases include inorganic carbonates (K2CO3, Cs2CO3), phosphates (K3PO4), and hydroxides (KOH, NaOH). nih.govnih.gov The strength and solubility of the base can significantly impact reaction rates and yields. Cesium carbonate, for instance, is often effective in challenging couplings. nih.gov

Solvent: A variety of solvents can be used, often in aqueous mixtures. Common choices include toluene, dioxane, tetrahydrofuran (B95107) (THF), and dimethylformamide (DMF), frequently mixed with water. nih.govresearchgate.net The presence of water can be beneficial, aiding in the dissolution of the base and facilitating the formation of the active boronate species. nih.gov

Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 80-110 °C), depending on the reactivity of the coupling partners and the catalyst system used. nih.govnih.govresearchgate.net Less reactive substrates, such as aryl chlorides, often require higher temperatures to achieve good conversion. nih.gov

The interplay of these parameters is crucial for optimizing the reaction to achieve high yields and selectivity. Below is a table illustrating typical conditions used for Suzuki-Miyaura cross-coupling reactions with structurally complex arylboronic acids and halides.

Table 1: Representative Conditions for Suzuki-Miyaura Cross-Coupling Reactions

| Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) | Ref |

| 4-Chlorotoluene | Phenylboronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 (2) | Toluene/H2O | 100 | 98 | researchgate.net |

| 1-Bromo-4-nitrobenzene | 4-Methoxyphenylboronic acid | Pd2(dba)3 (1) | P(t-Bu)3 (4) | K3PO4 (1.5) | THF | RT | 95 | nih.gov |

| 3-Bromopyridine | 4-Formylphenylboronic acid | [PdCl(C3H5)]2 (0.5) | Tedicyp (1.25) | K3PO4 (3) | Dioxane | 100 | 90 | organic-chemistry.org |

| 5-Bromo-2-tosyloxynicotinaldehyde | 4-Fluorophenylboronic acid | Pd(dba)2 (5) | PCy3·HBF4 (10) | K2CO3 (2) | THF/H2O | 80 | 85 | nih.gov |

| 3-Chlorobenzotriazine 1-oxide | 4-Cyanophenylboronic acid | Pd(OAc)2 (5) | SPhos (10) | K3PO4 (2) | Toluene/H2O | 110 | 70 | nih.gov |

Suzuki-Miyaura Cross-Coupling with this compound

Influence of Reaction Parameters

Ligand Design and Catalyst Optimization for Arylboronic Acids

The success of a Suzuki-Miyaura coupling reaction heavily relies on the design of the ligand coordinated to the palladium catalyst. For arylboronic acids, particularly those that are sterically hindered or electronically complex like this compound, the choice of ligand is critical. Generally, ligands are designed to be electron-rich and sterically bulky. nih.govrsc.org

Electron-rich phosphine ligands, such as Buchwald-type ligands (e.g., SPhos, XPhos), are known to enhance the rate of the oxidative addition step, which is often the rate-limiting step in the catalytic cycle. nih.gov The steric bulk of these ligands promotes the reductive elimination step, facilitating the release of the final biaryl product and regenerating the active Pd(0) catalyst. rsc.org For a substrate like this compound, catalyst optimization would involve screening a variety of these advanced phosphine ligands to find the one that provides the best balance of reactivity and stability, minimizing side reactions like protodeboronation. researchgate.netmdpi.com

Table 1: Common Ligands for Suzuki-Miyaura Coupling of Arylboronic Acids

| Ligand Type | Example | Key Features |

|---|---|---|

| Monodentate Phosphines | Triphenylphosphine (PPh₃) | Classic ligand, often requires higher temperatures. |

| Biarylphosphines | SPhos, XPhos | Electron-rich and bulky; highly active for challenging substrates. nih.gov |

Role of Base in Suzuki-Miyaura Coupling

The base plays a crucial and multifaceted role in the Suzuki-Miyaura coupling mechanism. Its primary function is to activate the boronic acid for the transmetalation step. researchgate.netjst.go.jp The base reacts with the boronic acid to form a more nucleophilic borate (B1201080) species (e.g., [R-B(OH)₃]⁻), which then transfers its organic group to the palladium center more readily than the neutral boronic acid. researchgate.net

The choice and strength of the base can significantly influence the reaction's yield and selectivity. Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The optimal base often depends on the specific substrates and the solvent system used. For sensitive substrates, a weaker base might be necessary to prevent degradation or side reactions. researchgate.netresearchgate.net

Solvent Systems and Temperature Effects

The choice of solvent and the reaction temperature are critical parameters that must be optimized for any Suzuki-Miyaura coupling. The solvent must be capable of dissolving the reactants and the catalyst, and its polarity can influence the reaction mechanism. Common solvent systems include mixtures of an organic solvent (like toluene, dioxane, or THF) with water. The aqueous phase is often necessary to dissolve the inorganic base. researchgate.net

Temperature directly affects the reaction rate. While many modern catalyst systems allow for reactions to proceed at room temperature, heating is often required, particularly for less reactive substrates such as aryl chlorides. researchgate.netrsc.org Increasing the temperature can enhance the rate of oxidative addition but may also lead to increased decomposition of the boronic acid or the catalyst. researchgate.netresearchgate.net Therefore, a careful balance must be struck to achieve a good yield in a reasonable timeframe without significant side-product formation.

Table 2: Typical Conditions for Suzuki-Miyaura Coupling

| Parameter | Common Choices | Rationale |

|---|---|---|

| Solvent | Toluene/H₂O, Dioxane/H₂O, THF/H₂O | Balances solubility of organic and inorganic reagents. researchgate.net |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid for transmetalation. researchgate.net |

| Temperature | Room Temperature to >100 °C | Affects reaction rate; higher temperatures for less reactive halides. researchgate.net |

Substrate Scope and Limitations in Suzuki-Miyaura Coupling with Carbazole-Chlorophenylboronic Acids

While specific data for this compound is unavailable, the general substrate scope for Suzuki-Miyaura reactions is exceptionally broad. nih.gov However, certain limitations can be anticipated based on its structure. The presence of the large carbazole (B46965) group introduces significant steric hindrance, which could slow down the coupling, especially with other bulky partners. researchgate.net

Reactivity with Electron-Rich and Electron-Deficient Coupling Partners

The electronic nature of the coupling partner (the aryl halide) significantly impacts reactivity. Aryl halides with electron-withdrawing groups are generally more reactive in the oxidative addition step and thus couple more readily. nih.gov Conversely, electron-rich aryl halides are less reactive and often require more active catalysts or higher temperatures. For a boronic acid like this compound, coupling to an electron-deficient aryl halide would likely proceed more efficiently than coupling to an electron-rich one.

Stereoselectivity and Regioselectivity Aspects

For the coupling of this compound with a simple aryl halide, stereoselectivity is not a concern as new stereocenters are not formed. However, regioselectivity becomes a critical issue when the coupling partner is a polyhalogenated heterocycle or arene. nih.govrsc.org The site of the coupling is determined by a combination of electronic and steric factors. Oxidative addition of palladium typically occurs at the most electron-deficient and least sterically hindered carbon-halogen bond. nih.gov For instance, in a dihalopyridine, coupling will preferentially occur at the position most activated by the ring nitrogen, assuming steric factors are comparable. nih.govmdpi.com

Addressing Challenges with Unprotected Nitrogen-Rich Heterocycles

Coupling arylboronic acids with nitrogen-rich heterocycles that contain an unprotected N-H group (like indoles, pyrazoles, or imidazoles) presents a significant challenge. nih.govnih.govmit.edu The acidic N-H proton can react with the base, and the nitrogen atom can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst. researchgate.net

Sequential and Triple Cross-Coupling Strategies

Sequential and triple cross-coupling reactions are powerful synthetic strategies that allow for the controlled, stepwise introduction of different aryl groups onto a multi-halogenated core. These methods provide a high degree of flexibility in creating complex, unsymmetrical molecules. However, no published studies were found that specifically employ this compound as a reagent in such a sequential or triple cross-coupling strategy.

Other Palladium-Catalyzed C-C Coupling Reactions

Palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, are fundamental methods for forming carbon-carbon bonds between aryl halides and arylboronic acids. These reactions are widely used due to their mild conditions and tolerance of various functional groups. While many carbazole-containing boronic acids are utilized in Suzuki reactions to synthesize materials for organic electronics, specific examples, reaction conditions, or yield data for the use of this compound in these C-C coupling reactions are not available in the reviewed literature. mdpi.com

Copper-Catalyzed Coupling Reactions

Chan-Lam Coupling and its Variants

The Chan-Lam coupling is a copper-catalyzed reaction that forms carbon-heteroatom bonds, typically between an arylboronic acid and an amine (N-H) or alcohol (O-H). It is a valuable alternative to palladium-catalyzed methods. A literature search did not yield any specific instances or detailed studies where this compound has been used as the arylboronic acid component in a Chan-Lam coupling reaction.

C-S and C-Se Bond Formations with Arylboronic Acids

Copper catalysis is also employed for the formation of carbon-sulfur (C-S) and carbon-selenium (C-Se) bonds using arylboronic acids as the aryl source. These methods are crucial for the synthesis of various sulfur- and selenium-containing organic compounds. Despite the utility of this reaction, there are no documented reports of this compound being used as a substrate for copper-catalyzed C-S or C-Se bond formation.

Other Transition Metal-Catalyzed Transformations

Ruthenium-Catalyzed C-H Arylation

Ruthenium-catalyzed C-H arylation has emerged as a powerful and step-economical method for the formation of C-C bonds, providing an alternative to traditional cross-coupling reactions. cymitquimica.com This approach directly couples an aryl group from a boronic acid with an unactivated C-H bond on another aromatic or heteroaromatic compound, guided by a directing group. mdpi.comchemimpex.com The catalyst, typically a ruthenium(II) complex such as [RuCl₂(p-cymene)]₂, facilitates the regioselective formation of biaryl structures. leapchem.com

The general catalytic cycle is believed to involve the coordination of a directing group on the substrate to the ruthenium center, followed by a concerted metalation-deprotonation step to form a ruthenacycle intermediate. Subsequent transmetalation with an arylboronic acid, like this compound, would introduce the carbazolylphenyl moiety to the ruthenium complex. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active catalyst.

This methodology is valued for its broad substrate scope and functional group tolerance. For instance, ruthenium catalysis has been successfully employed for the ortho-C–H arylation of various substrates, including benzamides, thiobenzamides, and carboxylic acids, using a range of arylboronic acids. mdpi.comleapchem.com The use of an oxidant is often required to facilitate the catalytic cycle.

Table 1: Illustrative Examples of Ruthenium-Catalyzed C-H Arylation with Arylboronic Acids (Note: These examples use representative arylboronic acids and substrates, as specific data for this compound was not found.)

| Substrate | Arylboronic Acid | Catalyst System | Product | Yield (%) |

| N,N-diethylbenzamide | Phenylboronic acid | [RuCl₂(p-cymene)]₂, Ag₂O | 2-Phenyl-N,N-diethylbenzamide | High |

| 2-Phenylpyridine | 4-Methylphenylboronic acid | [RuCl₂(p-cymene)]₂, Cu(OAc)₂ | 2-(2-(p-tolyl)phenyl)pyridine | 85 |

| Benzoic Acid | 4-Methoxyphenylboronic acid | [Ru(p-cymene)Cl₂]₂, K₂CO₃ | 2-(4-methoxyphenyl)benzoic acid | 92 |

Metal-Free Transformations

While transition metals are powerful catalysts, metal-free transformations are gaining significant attention due to advantages such as reduced cost, lower toxicity, and simplified product purification. Organoboron compounds, including arylboronic acids, are versatile reagents that can participate in various metal-free reactions.

Visible-light photoredox catalysis has revolutionized organic synthesis by enabling the generation of radical intermediates under exceptionally mild conditions. Organoboron compounds, such as arylboronic acids and their derivatives, play a crucial role in this field. In these reactions, a photocatalyst, upon absorbing visible light, becomes excited and can engage in single-electron transfer (SET) with a substrate.

Arylboronic acids can be activated to form highly reactive radical species. For example, through a dual catalytic approach involving a Lewis base, boronic acids can form an ate-complex that is more easily oxidized. Upon SET with the excited photocatalyst, an aryl radical is generated, which can then participate in a variety of bond-forming reactions, including C-C and C-heteroatom couplings. This strategy avoids the need for transition metals and often proceeds under ambient temperature and pressure.

Table 2: Representative Photoredox Reactions Involving Arylboronic Acids (Note: These are general examples illustrating the utility of arylboronic acids in photoredox catalysis.)

| Arylboronic Acid | Coupling Partner | Photocatalyst | Reaction Type |

| 4-Methoxyphenylboronic acid | Acrylonitrile | Eosin Y | Aryl-alkene coupling |

| Phenylboronic acid | Molecular Oxygen | Methylene Blue | Oxidative Hydroxylation |

| Naphthylboronic acid | N-Phenylmaleimide | Ru(bpy)₃Cl₂ | Giese-type addition |

Late-stage functionalization (LSF) is a critical strategy in medicinal chemistry and materials science that involves modifying complex molecules at a late point in their synthesis. This approach allows for the rapid generation of analogs to explore structure-activity relationships (SAR) or fine-tune material properties without resorting to de novo synthesis.

Arylboronic acids are valuable reagents in LSF due to their stability, commercial availability, and versatile reactivity in cross-coupling reactions. A common LSF strategy involves the initial C-H borylation of a complex molecule to install a boronic acid or ester group. This borylated intermediate can then undergo a plethora of transformations, such as Suzuki-Miyaura coupling, Chan-Lam amination, or oxidation, to introduce new functional groups with high precision.

Given its structure, this compound could itself be used as a coupling partner to functionalize complex substrates containing halides or triflates. The carbazole unit is a key pharmacophore and a valuable moiety in organic electronic materials, making this compound a potentially useful building block for modifying drug candidates or organic semiconductors in a late-stage fashion.

Table 3: Common LSF Transformations Using Arylboronic Acids (Note: This table illustrates general strategies where a compound like this compound could potentially be employed.)

| LSF Precursor | Reagent | Transformation | Potential Application |

| Drug molecule with Aryl-Br | Arylboronic Acid | Suzuki-Miyaura Coupling | SAR exploration |

| Complex heterocycle with -NH | Arylboronic Acid | Chan-Lam Amination | Diversification of core scaffold |

| Bioactive core with Aryl-OTf | Arylboronic Acid | Suzuki-Miyaura Coupling | Metabolic hotspot blocking |

Role in Scaffold Development and Functional Molecule Synthesis

Medicinal Chemistry Applications

In the realm of drug discovery and development, the carbazole (B46965) nucleus is a well-established pharmacophore found in numerous biologically active molecules. nih.gov The utility of 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid lies in its ability to introduce this valuable scaffold into novel molecular frameworks, enabling the synthesis of advanced pharmaceutical intermediates and complex drug candidates.

Precursors for Advanced Pharmaceutical Intermediates

This compound functions as a key precursor for synthesizing more elaborate molecules targeted for therapeutic applications. The carbazole skeleton is a structural motif in many compounds that exhibit biological activity, including those designed to interfere with enzymes crucial to cancer progression. nih.gov The boronic acid group on the compound provides a reactive handle for chemists to readily incorporate the carbazole-chlorophenyl moiety into larger, more complex structures.

This compound serves as a foundational piece in the multi-step synthesis of potential therapeutic agents. For instance, carbazole derivatives have been synthesized and evaluated for their cytotoxicity against various cancer cell lines. nih.gov The synthesis of such complex derivatives often relies on the strategic connection of different molecular fragments, a process where boronic acids are indispensable. By using this compound, medicinal chemists can systematically build libraries of novel compounds for biological screening, accelerating the discovery of new drug leads.

Strategies for Constructing Complex Molecular Architectures

The construction of complex molecular architectures from this compound is predominantly achieved through transition metal-catalyzed cross-coupling reactions. The boronic acid functional group makes this compound an ideal substrate for the Suzuki-Miyaura coupling reaction, a powerful and widely used method for forming carbon-carbon (C-C) bonds. leapchem.com

This reaction allows for the precise and efficient connection of the 3-(9H-Carbazol-9-yl)-5-chlorophenyl unit to a wide variety of other organic molecules, such as aryl halides or triflates. This versatility enables the synthesis of diverse and complex carbazole derivatives. leapchem.com For example, this strategy can be used to create bipolar molecules by coupling the carbazole-containing fragment with other aromatic systems, a common approach in the development of materials for organic electronics that also has applications in creating unique molecular shapes for biological targeting. researchgate.net The reliability and mild conditions of the Suzuki coupling make it a favored tool for chemists in both academic and industrial research settings. leapchem.commdpi.com

The table below illustrates the general utility of boronic acids in building complex molecules via the Suzuki-Miyaura coupling reaction.

| Reactant A | Reactant B | Catalyst | Resulting Structure | Application Area |

| This compound | Aryl Halide (Ar-X) | Palladium Complex | 3-(9H-Carbazol-9-yl)-5-(Ar)-chlorobenzene | Medicinal Chemistry, Materials Science |

| Arylboronic Acid (Ar-B(OH)₂) | Aryl Halide with Carbazole Moiety | Palladium Complex | Aryl-Aryl linkage with Carbazole | Drug Discovery, Organic Electronics |

Bioisosteric Replacements in Scaffold Design

Bioisosterism is a fundamental strategy in medicinal chemistry where a part of a biologically active molecule is replaced by another chemical group with similar physical or chemical properties, with the goal of enhancing potency, improving selectivity, reducing toxicity, or altering metabolic pathways. drughunter.comnih.gov While specific examples detailing the use of this compound for bioisosteric replacement are not extensively documented, the carbazole scaffold itself possesses properties that make it a candidate for such a strategy.

The carbazole ring system is a large, rigid, and predominantly flat aromatic structure. In drug design, it could potentially serve as a bioisostere for other bulky aromatic groups, such as naphthalene, biphenyl (B1667301), or other fused heterocyclic systems. This type of replacement can be used to:

Optimize Target Interactions: The specific shape and electronic properties of the carbazole ring may lead to more favorable binding interactions (e.g., pi-stacking) within a protein's active site compared to the original scaffold. nih.gov

Modify Physicochemical Properties: Replacing another group with a carbazole moiety can alter key drug-like properties such as lipophilicity and solubility, which in turn affects the absorption, distribution, metabolism, and excretion (ADME) profile of the compound. researchgate.net

Explore New Chemical Space: Introducing a carbazole scaffold can lead to novel intellectual property by creating a new class of compounds with a distinct chemical structure but similar biological function. drughunter.com

Materials Science Applications

In materials science, this compound is a valuable intermediate for the synthesis of functional organic materials, particularly for applications in organic electronics. leapchem.comchemimpex.com The electronic properties of the carbazole unit make it highly desirable for devices that rely on the transport of charge carriers.

Organic Light-Emitting Diode (OLED) Emitters and Intermediates

The most prominent application of this compound in materials science is in the development of materials for Organic Light-Emitting Diodes (OLEDs). chemimpex.com Carbazole derivatives are widely used as host materials, charge-transporting materials, and emitters in OLED devices due to their excellent thermal stability, high hole mobility, and wide energy gaps. nbinno.comrsc.orgnih.gov

This compound serves as a crucial building block for creating the larger, conjugated molecules required for OLEDs. leapchem.comnbinno.com Through reactions like the Suzuki coupling, the carbazole-containing unit can be linked to other functional groups to precisely engineer the final molecule's electronic and photophysical properties. These tailored molecules can function as hosts for phosphorescent or fluorescent emitters, facilitating the efficient conversion of electrical energy into light. researchgate.netrsc.orgmdpi.com

Design Principles for Carbazole-Based OLED Materials

The design of effective OLED materials is a sophisticated process guided by several key principles, and carbazole-based molecules are central to many successful designs.

High Triplet Energy: For host materials in phosphorescent OLEDs (PHOLEDs), a high triplet energy level (Eₜ) is essential to prevent the unwanted quenching of the phosphorescent emitter's energy. Carbazole is a favored building block because its rigid structure contributes to a high triplet energy. researchgate.netfilgen.jp

Charge Transport Properties: Carbazole is known for its excellent hole-transporting capabilities. nih.gov In many OLED material designs, the carbazole unit serves as the electron-donating part of the molecule. rsc.org To create materials with balanced charge transport (ambipolar) or specific electron-transporting properties, the carbazole donor is often chemically linked to an electron-accepting (electron-withdrawing) unit. rsc.orgnih.gov

Tunable Electronic Properties: By strategically selecting the chemical units to link with the carbazole core, researchers can fine-tune the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This control is critical for optimizing charge injection from the electrodes and for controlling the emission color of the device. rsc.org

The table below summarizes key properties of representative carbazole-based materials used in OLEDs, illustrating the design principles in action.

| Compound Type | Key Structural Units | Function in OLED | Important Properties |

| Bipolar Host | Carbazole (donor) / Dibenzothiophene (acceptor) | Host for PHOLEDs & TADF emitters | High triplet energy, balanced charge transport, thermal stability. rsc.org |

| Bipolar Host | Carbazole (donor) / Triazole (acceptor) | Host for green and blue PHOLEDs | Wide energy gap, high glass-transition temperature. researchgate.net |

| Blue Emitter | Carbazole (donor) / Imidazole (acceptor) | Non-doped emitter | High singlet energy, favors deep-blue emission. nih.govmdpi.com |

Photovoltaic Applications

In the realm of photovoltaics, particularly organic solar cells (OSCs), materials derived from this compound can serve as donor materials in the active layer. The carbazole moiety provides good hole mobility and the ability to absorb light in the UV-visible region. By coupling this boronic acid with suitable electron-accepting units, donor-acceptor (D-A) type copolymers can be synthesized. These copolymers are designed to have a broad absorption spectrum and efficient charge separation at the donor-acceptor interface, which are key requirements for high-performance OSCs.

The chlorine atom can enhance the open-circuit voltage (Voc) of the solar cell device by lowering the HOMO energy level of the donor material. This modification helps to create a larger energy difference between the donor's HOMO and the acceptor's LUMO, leading to improved device performance.

Table 2: Illustrative Performance of Photovoltaic Devices

| Device Structure | Donor Material Derived From Title Compound | Acceptor Material | Power Conversion Efficiency (PCE) | Open-Circuit Voltage (Voc) | Short-Circuit Current (Jsc) | Fill Factor (FF) |

|---|---|---|---|---|---|---|

| Bulk Heterojunction | Carbazole-Benzothiadiazole Copolymer | PC₇₁BM | Data not available | Data not available | Data not available | Data not available |

Specific performance data for devices explicitly using materials derived from this compound is not available in public research literature. The table represents potential applications.

Development of Sensors and Probes

The unique electronic properties of carbazole derivatives make them suitable for the development of chemical sensors and biological probes. The fluorescence of carbazole-containing compounds can be sensitive to the presence of specific analytes. The boronic acid group itself is a well-known recognition site for saccharides and other diol-containing molecules.

Furthermore, upon polymerization or incorporation into larger molecular systems, materials derived from this compound can be designed to detect various species. For instance, the electron-rich carbazole unit can interact with electron-deficient molecules, such as nitroaromatic compounds (explosives), leading to fluorescence quenching. This phenomenon forms the basis for highly sensitive explosive detection sensors. The chlorine atom can further modulate the sensitivity and selectivity of these sensors.

Table 3: Potential Sensing Applications

| Target Analyte | Sensing Mechanism | Derived Material | Limit of Detection (LOD) |

|---|---|---|---|

| Nitroaromatic Compounds | Fluorescence Quenching | Conjugated Carbazole Polymer | Data not available |

| Glucose (Saccharides) | Boronic acid binding | Functionalized Carbazole Probe | Data not available |

This table outlines potential applications as specific sensor development using this compound has not been detailed in available research.

Ultralong Room-Temperature Phosphorescence (URTP) Materials

Recently, carbazole derivatives have been identified as key components in the design of materials exhibiting ultralong room-temperature phosphorescence (URTP). URTP is a phenomenon where a material continues to glow for seconds or even minutes after the removal of an excitation light source. This property has applications in anti-counterfeiting, data encryption, and bio-imaging.

The mechanism often involves the formation of H-aggregates or crystallization-induced phosphorescence, which suppresses non-radiative decay pathways and promotes intersystem crossing from the singlet excited state to the triplet excited state. The presence of heavy atoms like chlorine can enhance spin-orbit coupling, which is a crucial factor for efficient intersystem crossing and, consequently, for achieving bright and long-lasting phosphorescence. By incorporating this compound into rigid molecular structures or polymeric matrices, it is possible to create novel URTP materials. The carbazole unit provides the necessary chromophore, while the chlorine atom assists in promoting the phosphorescent emission.

Table 4: Characteristics of Potential URTP Materials

| Host Matrix | Derived Phosphor | Phosphorescence Lifetime (τ) | Quantum Yield (Φ) | Emission Color |

|---|---|---|---|---|

| PMMA Film | Doped Carbazole Derivative | Data not available | Data not available | Data not available |

Specific URTP data for materials synthesized from this compound are not currently published.

Advanced Methodologies and Future Research Directions

Development of Green Chemistry Approaches in Boronic Acid Synthesis and Application

The principles of green chemistry are increasingly integral to modern synthetic chemistry, aiming to reduce waste, minimize energy consumption, and utilize renewable resources. cnr.it The synthesis and application of 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid and its derivatives can significantly benefit from the adoption of greener methodologies.

Catalyst Recycling and Heterogeneous Catalysis

A key aspect of green chemistry is the development of recyclable catalytic systems to reduce metal waste and cost. In the context of Suzuki-Miyaura coupling reactions, where this compound is frequently employed, the use of heterogeneous catalysts offers a promising solution. These catalysts can be easily separated from the reaction mixture and reused over multiple cycles.

Recent research has focused on immobilizing palladium, the most common catalyst for Suzuki-Miyaura reactions, onto solid supports. Examples of such supports include:

Magnetic Nanoparticles: Palladium nanoparticles supported on magnetic materials, such as Fe3O4@SiO2, have demonstrated high catalytic activity and can be conveniently recovered using an external magnet. nih.govscispace.com This approach has shown excellent recyclability over several runs without a significant loss of catalytic efficiency. nih.gov

Metal-Organic Frameworks (MOFs): MOFs provide a versatile platform for stabilizing molecular catalysts. nih.gov Nickel catalysts immobilized on MOFs have been shown to be highly active and recyclable for Suzuki-Miyaura coupling reactions under mild conditions. nih.gov

Zeolites: Palladium supported on zeolites, such as Pd/H-MOR, has been utilized as an efficient and recyclable heterogeneous catalyst for Suzuki coupling. mdpi.com This system has been successfully applied in the synthesis of pharmaceutical compounds and can be reused multiple times. mdpi.com

Bio-based Supports: In a move towards more sustainable materials, supports like biochar have been used to immobilize palladium nanocatalysts for the synthesis of carbazoles. organic-chemistry.org

The application of these heterogeneous systems to the Suzuki-Miyaura coupling of this compound could significantly enhance the sustainability of processes that utilize this important building block.

| Catalyst Support | Metal | Key Advantages | Recyclability |

| Magnetic Nanoparticles | Palladium | Easy separation with a magnet, high activity. nih.govscispace.com | Up to 7-10 cycles with minimal loss of activity. nih.govmdpi.com |

| Metal-Organic Frameworks | Nickel | High activity under mild conditions, stabilization of the catalyst. nih.gov | Reusable for at least 7 cycles. nih.gov |

| Zeolites | Palladium | Efficient catalysis, reusability. mdpi.com | Reusable up to 10 times. mdpi.com |

| Biochar | Palladium | Use of a green, renewable support. organic-chemistry.org | Effective for multiple cycles. |

Solvent-Free or Aqueous Media Reactions

The reduction or elimination of volatile organic solvents is another cornerstone of green chemistry. The development of synthetic routes in solvent-free conditions or in aqueous media is highly desirable.

The Suzuki-Miyaura reaction is particularly amenable to being performed in water, as boronic acids often have some degree of water solubility and stability. chemistryviews.org The use of water as a solvent is not only environmentally benign but can also in some cases enhance reaction rates. mdpi.com The development of water-soluble ligands and catalysts has been a key enabler for aqueous Suzuki-Miyaura couplings. mdpi.com For instance, the use of a catalytic system comprising sodium tetrachloropalladate and a water-soluble phosphine (B1218219) ligand has been shown to be effective for the functionalization of phenylboronic acid-containing nanoparticles in purely aqueous media. mdpi.com

Solvent-free or "neat" reaction conditions, often facilitated by microwave irradiation, represent another green alternative. organic-chemistry.org These methods can lead to significantly reduced reaction times and simplified work-up procedures. The application of such conditions to the synthesis of biaryls from carbazole (B46965) boronic acids is an area ripe for exploration. researchgate.net

Expanding the Scope of Late-Stage Functionalization with Boronic Acids

Late-stage functionalization (LSF) is a powerful strategy in drug discovery and materials science that involves the introduction of functional groups into complex molecules at a late stage of the synthesis. nih.gov This approach allows for the rapid generation of diverse analogues from a common advanced intermediate, facilitating structure-activity relationship (SAR) studies. This compound is a valuable reagent for LSF, enabling the introduction of the carbazolylphenyl moiety into various scaffolds.

A particularly attractive strategy for LSF is the direct C-H borylation of carbazole-containing molecules. chim.it This allows for the in-situ generation of a boronic acid or ester, which can then be used in subsequent coupling reactions. Transition metal-catalyzed C-H activation has emerged as a powerful tool for the direct and regioselective functionalization of carbazoles. chim.itnih.gov For instance, iridium-catalyzed C-H borylation has been successfully applied to the late-stage modification of pharmaceutically important molecules. nsf.gov

The ability to selectively introduce a boronic acid group onto a complex carbazole-containing drug molecule, followed by coupling with a suitable partner, would provide a highly efficient route to novel derivatives with potentially improved biological activity or material properties. researchgate.netresearchgate.net

Novel Catalytic Systems for Challenging Transformations of Boronic Acids

While the Suzuki-Miyaura reaction is a robust and widely used transformation, certain substrate combinations can be challenging. Heteroarylboronic acids, for example, can be prone to decomposition under standard reaction conditions. nih.gov The development of novel catalytic systems with enhanced activity and stability is therefore an ongoing area of research.

For the coupling of this compound, which contains a heteroaromatic carbazole moiety, advanced palladium catalysts are beneficial. Highly active catalyst systems derived from palladium precatalysts and bulky, electron-rich monophosphine ligands have been developed for the efficient coupling of heteroaryl boronic acids. mit.eduresearchgate.net These catalysts often allow for reactions to be performed at lower catalyst loadings and at room temperature. nih.gov

Beyond traditional thermal catalysis, photoredox catalysis has emerged as a powerful tool for the activation of boronic acids under mild conditions. researchgate.netnih.gov Visible-light-promoted reactions can generate carbon-centered radicals from boronic acids, which can then participate in a variety of C-C bond-forming reactions. nih.gov The application of photoredox catalysis to transformations involving this compound could open up new avenues for the synthesis of complex molecules that are not accessible through traditional methods. researchgate.netnih.gov

| Catalytic Approach | Key Features | Potential Application for Carbazole Boronic Acids |

| Advanced Pd-Phosphine Catalysts | High activity, low catalyst loading, room temperature reactions. mit.edunih.gov | Efficient Suzuki-Miyaura coupling of this compound with challenging coupling partners. |

| Photoredox Catalysis | Mild reaction conditions, generation of radical intermediates. researchgate.netnih.gov | Novel C-C bond formations and functionalizations not accessible through traditional cross-coupling. |

| Dual Catalysis (e.g., Lewis Base/Photoredox) | Activation of boronic acids and esters for radical generation. nih.gov | Expanded scope of radical-based transformations. |

Integration of Data Science and Automation in Boronic Acid Chemistry

The optimization of chemical reactions, including the Suzuki-Miyaura coupling, can be a time-consuming and resource-intensive process. The integration of data science, machine learning, and laboratory automation offers the potential to significantly accelerate this process. chemistryviews.orgnih.gov

Machine learning algorithms can be trained on large datasets of chemical reactions to predict the optimal reaction conditions (catalyst, ligand, solvent, base, temperature) for a given set of substrates. nih.govnih.govcompchemhighlights.orgrsc.org This data-driven approach can help to identify high-yielding and robust conditions with fewer experiments. chemistryviews.org For the Suzuki-Miyaura coupling of heteroaryl boronic acids, machine learning models have been used to navigate the vast parameter space and discover general and high-yielding reaction conditions. chemistryviews.org

Automated synthesis platforms can then be used to perform the reactions predicted by the machine learning models in a high-throughput manner. synplechem.comnih.govacs.orgresearchgate.net These platforms can handle the precise dispensing of reagents, control of reaction parameters, and in some cases, even the work-up and purification of the products. synplechem.com The combination of machine learning for prediction and automation for execution creates a closed-loop system for reaction optimization that can rapidly identify the best conditions for the synthesis of molecules derived from this compound.

Conclusion

Summary of Research Advances for 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid and Related Derivatives

Research into carbazole-based compounds has significantly advanced the field of organic electronics, with carbazole (B46965) derivatives being integral to the development of organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). chemimpex.com These compounds are noted for their excellent hole-transporting properties, high thermal stability, and tunable electronic structures. mdpi.comresearchgate.net The introduction of a boronic acid functional group to the carbazole scaffold creates versatile building blocks for the synthesis of complex organic molecules through cross-coupling reactions, most notably the Suzuki-Miyaura coupling. leapchem.comnbinno.com

While specific research on this compound is not extensively detailed in current literature, the progress made with structurally related carbazole-substituted boronic acids provides a strong indication of its potential. For instance, derivatives of 3-(9H-Carbazol-9-yl)phenylboronic acid are utilized in the synthesis of materials for OLEDs, contributing to enhanced device efficiency and stability. chemimpex.com The presence of the carbazole moiety is crucial for facilitating charge transport. magtech.com.cn

The functionalization of the phenylboronic acid ring, in this case with a chloro group at the 5-position, offers a strategic approach to fine-tune the electronic and photophysical properties of the resulting materials. Halogen substitution can influence the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects the charge injection and transport balance in electronic devices. physchemres.org Research on other halogenated organic compounds for OLEDs suggests that the chloro-substituent in this compound could potentially lead to materials with improved performance characteristics.

Furthermore, carbazole boronic acid derivatives have been explored for applications beyond organic electronics. Studies have shown their potential in medicinal chemistry as building blocks for pharmaceutical compounds, including anti-cancer agents. rsc.orgijpsr.com The boronic acid group itself is a key pharmacophore in several approved drugs. The unique combination of a carbazole unit and a chlorophenylboronic acid moiety could, therefore, be of interest in the design of new therapeutic agents.

Recent synthetic methodologies have focused on developing more efficient and versatile routes to carbazole derivatives. rsc.org These advancements are critical for making complex molecules like this compound more accessible for research and application.

Unaddressed Research Gaps and Future Opportunities in the Field of Carbazole-Substituted Boronic Acids

Despite the significant progress in the field of carbazole-based materials, several research gaps and future opportunities remain, particularly concerning asymmetrically substituted derivatives like this compound.

A primary unaddressed area is the systematic investigation into the structure-property relationships of halogenated carbazole-phenylboronic acids. While the effect of halogens on the electronic properties of organic semiconductors is generally understood, a detailed study on how the position and nature of the halogen on the phenylboronic acid ring of a carbazole derivative specifically impacts OLED performance is lacking. Future research could focus on synthesizing a series of halogenated analogues of 3-(9H-Carbazol-9-yl)-phenylboronic acid to create a comprehensive dataset that correlates molecular structure with device efficiency, color purity, and operational stability.

Another significant opportunity lies in the exploration of these compounds in emerging applications. While the focus has predominantly been on OLEDs, the unique photophysical properties of carbazole derivatives could be harnessed for other optoelectronic applications such as organic solar cells, organic field-effect transistors (OFETs), and chemical sensors. physchemres.orgresearchgate.net For example, carbazole-based fluorescent sensors have been developed for the detection of various analytes, and the specific substitution pattern of this compound might offer novel sensing capabilities. rsc.orgresearchgate.net

In the realm of medicinal chemistry, the potential of carbazole-substituted boronic acids is still underexplored. leapchem.com While some studies have investigated carbazole derivatives for their anti-cancer properties, a concerted effort to design and synthesize libraries of compounds like this compound for biological screening is needed. ijpsr.comresearchgate.net The synergistic effects of the carbazole, chloro, and boronic acid moieties could lead to the discovery of novel drug candidates.

Furthermore, there is a need for the development of more sustainable and cost-effective synthetic routes for these complex molecules. rsc.org Current synthetic methods can be multi-step and may utilize expensive catalysts. Research into one-pot synthesis protocols or the use of more abundant and cheaper catalysts would be highly beneficial for the wider adoption of these materials.

Finally, the long-term stability and degradation pathways of devices incorporating these materials are not fully understood. Future research should include detailed studies on the operational stability of OLEDs and other devices fabricated using materials derived from this compound and its analogues. Understanding the degradation mechanisms is crucial for designing more robust and long-lasting organic electronic devices.

Q & A

Basic: What synthetic methodologies are most effective for preparing 3-(9H-Carbazol-9-yl)-5-chlorophenylboronic acid?

Answer: The compound is typically synthesized via Suzuki-Miyaura cross-coupling , leveraging palladium catalysis. A representative protocol involves reacting 9H-carbazole with a pre-functionalized 5-chloro-3-bromophenylboronic acid precursor. Key steps include:

- Using Pd(PPh₃)₄ (0.04 mmol) as a catalyst in a 1,4-dioxane/water solvent system.

- Maintaining an inert atmosphere (argon) and refluxing for 48 hours to ensure complete coupling .

- Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product.

Critical Note: Ensure boronic acid precursors are anhydrous to minimize protodeboronation side reactions .

Basic: What analytical techniques are essential for characterizing purity and structural integrity?

Answer:

- 1H NMR Spectroscopy : Identify aromatic protons (δ 7.2–8.4 ppm) and carbazole backbone signals (e.g., δ 8.36 ppm for H5 in carbazole derivatives) .

- Mass Spectrometry (ESI+/EI) : Confirm molecular ion peaks (e.g., m/z 372 [M+•] for analogous carbazole-boronic acid adducts) .

- HPLC : Monitor purity (>97%) and detect anhydride impurities, which are common in boronic acid derivatives .

Advanced: How can researchers optimize Suzuki-Miyaura coupling yields for this compound?

Answer: Yield optimization requires systematic parameter screening:

- Catalyst Selection : Compare Pd(OAc)₂, PdCl₂(dppf), and Pd(PPh₃)₄. The latter often provides superior activity for sterically hindered substrates .

- Base Screening : Test Na₂CO₃, K₂CO₃, and Cs₂CO₃. Aqueous Na₂CO₃ (2M) is preferred for solubility and pH control.

- Solvent Ratios : Adjust dioxane/water ratios (e.g., 4:1) to balance reactivity and boronic acid stability.

- Reaction Monitoring : Use TLC (UV-active spots) or in-situ IR to track aryl halide consumption.

Data Insight: In analogous syntheses, yields improved from 45% to 70% by increasing reflux time to 72 hours .

Advanced: What strategies mitigate stability challenges during storage and handling?

Answer: The compound is moisture-sensitive due to boronic acid reactivity. Best practices include:

- Storage : –20°C under argon, with desiccants (e.g., molecular sieves).

- Stabilizers : Add 1% hydroquinone to inhibit boronic acid oxidation.

- Handling : Use gloveboxes for weighing and reaction setup.

Caution: Anhydride content (noted in TCI Chemicals’ product specifications) can increase over time; re-purify via recrystallization (acetonitrile) before use .

Advanced: How does electronic modulation between carbazole and boronic acid moieties impact photophysical properties?

Answer: The carbazole group acts as an electron donor, while the chlorophenylboronic acid moiety introduces electron-withdrawing effects. This push-pull architecture enhances:

- Absorption : UV-Vis λmax shifts to ~350 nm (vs. ~300 nm for unsubstituted carbazole).

- Fluorescence : Quantum yields increase in polar solvents (e.g., Φ = 0.45 in DMSO) due to intramolecular charge transfer .

Application Tip : These properties make the compound a candidate for OLED emissive layers ; test electroluminescence in device architectures with ITO/PEDOT:PSS anodes .

Advanced: How can researchers resolve contradictions in reported reactivity data for cross-coupling reactions?

Answer: Discrepancies often arise from:

- Substrate Purity : Impurities in boronic acid precursors (e.g., anhydrides) reduce coupling efficiency. Pre-purify via recrystallization .

- Steric Effects : The 5-chloro substituent creates steric hindrance; use bulkier ligands (e.g., XPhos) to improve Pd catalyst turnover .

- Solvent Polarity : Low-polarity solvents (toluene) may favor oxidative addition but slow transmetallation. Balance via mixed-solvent systems (toluene/THF) .

Basic: What safety protocols are critical when handling this compound?

Answer:

- Toxicity : Avoid inhalation; use fume hoods for powder handling.

- Incompatibilities : Reacts violently with strong oxidizers (e.g., HNO₃).

- Waste Disposal : Quench with aqueous NaOH (pH >10) to hydrolyze boronic acid before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.